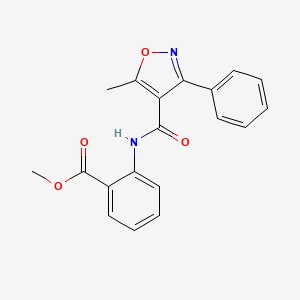

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Description

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a phenyl group at position 2. The oxazole ring is conjugated to a benzoate ester via an amide linkage at position 3. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Key physicochemical properties (inferred from analogs):

Properties

IUPAC Name |

methyl 2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-8-4-3-5-9-13)18(22)20-15-11-7-6-10-14(15)19(23)24-2/h3-11H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMBERLZEXRMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve the use of flow chemistry techniques to ensure high yield and purity. The use of manganese dioxide in a packed reactor allows for efficient oxidation of oxazolines to oxazoles, minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Substitution: Electrophilic substitution reactions on the aromatic ring.

Reduction: Reduction of the oxazole ring under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include various substituted oxazoles and reduced derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has a wide range of applications in scientific research:

Medicinal Chemistry: Used as a scaffold for the development of antimicrobial, anticancer, and anti-inflammatory agents.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Material Science:

Mechanism of Action

The mechanism of action of methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate (CAS 301680-63-7)

- Key differences : A 2-chlorophenyl group replaces the phenyl substituent at position 3 of the oxazole.

- Impact: Increased molecular weight (370.80 g/mol vs. 344.34 g/mol) due to the chlorine atom. Higher lipophilicity (XLogP3 = 4.3 vs.

- Synthesis : Likely involves similar amide coupling steps but uses 2-chlorophenyl precursors.

Propan-2-yl 4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

- Key differences : The methyl ester is replaced with an isopropyl ester.

- Impact :

Functional Analogs with Heterocyclic Variations

Quinoline-Piperazine-Benzoate Derivatives (C1–C7)

- Example: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) .

- Key differences: A quinoline ring and piperazine linker replace the oxazole-amide system.

- Impact: Higher molecular weight (467.52 g/mol vs. 344.34 g/mol) due to extended aromaticity and piperazine. Reduced solubility: Quinoline’s planar structure may increase crystallinity and lower bioavailability.

1,2,4-Oxadiazole Derivatives

- Example : (Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate .

- Key differences : A 1,2,4-oxadiazole ring replaces the 1,2-oxazole.

- Impact :

- Enhanced electron deficiency in oxadiazole improves metabolic stability but may reduce nucleophilic reactivity.

- Altered hydrogen-bonding capacity due to nitrogen positioning.

Physicochemical and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₉H₁₆N₂O₄ | 344.34 | ~3.5 | 1,2-oxazole, methyl ester |

| Methyl 2- | C₁₉H₁₅ClN₂O₄ | 370.80 | 4.3 | 1,2-oxazole, chloro substituent |

| Propan-2-yl 4-(5-methyl-3-phenyl...) | C₂₀H₂₀N₂O₄ | 358.38 | ~4.0 | Isopropyl ester |

| C1 (Quinoline-piperazine-benzoate) | C₂₈H₂₅N₃O₄ | 467.52 | ~5.2 | Quinoline, piperazine linker |

Research Implications and Limitations

- Activity Data: No direct biological data for the target compound are available in the provided evidence. Comparisons rely on structural analogs, such as sulfonylurea herbicides () and quinoline-based molecules ().

- Synthetic Challenges : Steric hindrance from the phenyl group may slow amide coupling; optimized conditions (e.g., elevated temperature) may be required.

- Future Directions : Exploration of substituent effects (e.g., electron-withdrawing groups on phenyl) could refine solubility and target affinity.

Biological Activity

Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a synthetic compound belonging to the oxazole derivative family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties:

- Molecular Weight: 285.29 g/mol

- IUPAC Name: Methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate

Synthesis

The synthesis of methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves a multi-step process. A common method includes the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with methyl 2-amino benzoate in the presence of dehydrating agents like thionyl chloride under controlled conditions to yield the desired amide product .

Antimicrobial Activity

Research indicates that methyl 2-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. For instance, it has been tested against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Results indicate that the compound can induce cytotoxic effects, potentially through apoptosis and inhibition of topoisomerase I activity .

Case Studies and Experimental Data

-

Antiproliferative Activity :

- Cell Lines Tested : HCT-116 and HeLa.

- Method : MTT assay to measure cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism of Action :

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Methyl 2-(5-Methyl-3-Phenylisoxazole) | Moderate | Significant | Topoisomerase I inhibition |

| Other Oxazole Derivatives | Varies | Varies | Cell membrane disruption, apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.